2-(Thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is an organic compound characterized by the presence of a thiophene ring and a trifluoromethyl group. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features. The molecular formula of this compound is , and it has a molecular weight of approximately 383.43 g/mol.
The synthesis of 2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves the following steps:
The synthesis may require specific conditions such as temperature control and inert atmosphere to prevent degradation or side reactions. Analytical techniques like NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide features:
The compound's structural representation can be summarized as follows:
| Property | Value | 
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.43 g/mol | 
| InChI Key | POLFZRKCICAEEZ-UHFFFAOYSA-N | 
| SMILES | O=C(C1(CCCC1)c1cccs1)NCC(C(F)(F)F)(c1ccccc1)O | 
The compound can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
These reactions expand the versatility of the compound for various applications in research.
The mechanism of action for 2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide would depend on its specific biological targets. It may interact with enzymes or receptors through:
This interaction profile suggests potential therapeutic applications in drug design.
The physical properties of 2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide include:
Chemical properties include stability under various conditions, solubility in organic solvents, and reactivity towards electrophiles due to the presence of electron-rich aromatic systems.
Relevant data or analyses might include:
The compound has several potential applications:
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: